(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Overview
Description
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Scientific Research Applications
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole intermediate. This can be achieved through the reaction of pyridine-3-methanethiol with an appropriate imidazole precursor under controlled conditions. The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)-[2-(pyridin-2-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone: Similar structure but with a different position of the pyridine ring.
(3-Methylphenyl)-[2-(pyridin-4-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
The unique combination of the 3-methylphenyl and 2-(pyridin-3-ylmethylsulfanyl) groups in (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone imparts distinct chemical and biological properties that differentiate it from its isomers. These properties can include specific binding affinities, reactivity profiles, and biological activities.
Properties
IUPAC Name |
(3-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-2-6-15(10-13)16(21)20-9-8-19-17(20)22-12-14-5-3-7-18-11-14/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISZEUAQJKRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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